molecular formula C46H72O18 B12386785 Ophiopojaponin A

Ophiopojaponin A

Cat. No.: B12386785
M. Wt: 913.1 g/mol
InChI Key: LERALCVLYDPIAD-VSGHBKQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is specifically identified as Pennogenin 3-O-{2’-O-acetyl-α-L-rhamnopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→3)]-β-D-glucopyranoside} . Ophiopojaponin A is known for its diverse biological activities and has been the subject of various scientific studies due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ophiopojaponin A involves the extraction and isolation from the tubers of Ophiopogon japonicus. The process typically includes solvent extraction, followed by chromatographic techniques to purify the compound . Specific synthetic routes and reaction conditions are not extensively documented in the literature, indicating that most studies rely on natural extraction methods.

Industrial Production Methods: Industrial production of this compound is primarily based on large-scale extraction from Ophiopogon japonicus. The process involves harvesting the tubers, drying, and then using solvents such as methanol or ethanol for extraction. The extract is then subjected to various chromatographic techniques to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions: Ophiopojaponin A undergoes several types of chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various glycosides and aglycones, which are studied for their distinct biological activities .

Mechanism of Action

Ophiopojaponin A is compared with other similar steroidal glycosides, such as Ophiopojaponin D and Ophiopogonin D . These compounds share similar structural features but differ in their specific sugar moieties and biological activities.

Properties

Molecular Formula

C46H72O18

Molecular Weight

913.1 g/mol

IUPAC Name

[(2S,3R,4R,5R,6S)-4,5-dihydroxy-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxan-3-yl] acetate

InChI

InChI=1S/C46H72O18/c1-20-9-14-45(57-18-20)22(3)46(55)31(64-45)16-28-26-8-7-24-15-25(10-12-43(24,5)27(26)11-13-44(28,46)6)60-42-39(63-41-38(59-23(4)48)35(53)32(50)21(2)58-41)37(34(52)30(17-47)61-42)62-40-36(54)33(51)29(49)19-56-40/h7,20-22,25-42,47,49-55H,8-19H2,1-6H3/t20-,21+,22-,25+,26-,27+,28+,29-,30-,31+,32+,33+,34-,35-,36-,37+,38-,39-,40+,41+,42-,43+,44+,45-,46-/m1/s1

InChI Key

LERALCVLYDPIAD-VSGHBKQDSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)OC(=O)C)C)C)O)C)OC1

Canonical SMILES

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)OC(=O)C)C)C)O)C)OC1

Origin of Product

United States

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